molecular formula C20H30N4O4 B3265138 H-Pro-Phe-Lys-OH CAS No. 40204-88-4

H-Pro-Phe-Lys-OH

Cat. No.: B3265138
CAS No.: 40204-88-4
M. Wt: 390.5 g/mol
InChI Key: SWRNSCMUXRLHCR-ULQDDVLXSA-N
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Description

H-Pro-Phe-Lys-OH (CAS 40204-88-4) is a tripeptide with the sequence Proline-Phenylalanine-Lysine. Its molecular formula is C₂₀H₃₀N₄O₄, and it has a molecular weight of 390.48 g/mol. This compound is primarily used as a proline source for Pro-auxotrophic Escherichia coli mutants in research settings . Key properties include:

  • Solubility: Soluble in DMSO.
  • Storage: Recommended at -20°C, with avoidance of repeated freeze-thaw cycles.
  • Purity: >98% (certified by COA and SDS).

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28)/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRNSCMUXRLHCR-ULQDDVLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection of amino groups using groups like tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC), followed by deprotection and coupling reactions .

In LPPS, the peptide is synthesized in solution, often using mixed anhydrides or activated esters to facilitate the coupling of amino acids. This method can yield high-purity peptides and is suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

Scientific Research Applications

Peptide Synthesis

H-Pro-Phe-Lys-OH serves as a fundamental building block in peptide synthesis. Its specific sequence enhances the efficacy and specificity of peptide-based drugs, making it a valuable component in drug development.

  • Synthesis Methods : The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides. The use of coupling reagents like carbodiimides is common in this process.
Synthesis Method Description
Solid-Phase Peptide SynthesisSequential addition of amino acids to a solid resin
Coupling ReagentsCarbodiimides used for amino acid coupling

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its therapeutic potential. It has been explored for various applications, including:

  • Drug Design : The compound is pivotal in designing new drugs targeting specific biological pathways, which can lead to improved treatment efficacy with fewer side effects .
  • Therapeutic Effects : Research has shown that peptides like this compound exhibit antimicrobial and anticancer activities, making them promising candidates for new therapies .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against melanoma cells, highlighting its potential in cancer treatment .

Biotechnology Applications

In biotechnology, this compound is utilized for:

  • Recombinant Protein Production : It aids in producing proteins essential for vaccines and therapeutic enzymes.
  • Diagnostics : The compound’s specific binding properties are leveraged in diagnostic assays to detect disease biomarkers, improving early diagnosis and treatment outcomes .

Example Mechanism

  • Enzyme Inhibition : The peptide can inhibit enzymes involved in metabolic pathways, thus affecting cellular responses.

Stability and Degradation Studies

Research into the stability of this compound has revealed insights into its degradation patterns, which are crucial for understanding its therapeutic viability.

Condition Half-Life
Human Blood<6 min
Rat Blood<6 min
Mouse Blood<6 min

This data indicates that the compound degrades rapidly in biological systems, necessitating further research into stabilization strategies to enhance its therapeutic application .

Mechanism of Action

The mechanism of action of H-Pro-Phe-Lys-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exert cytotoxic effects on cancer cells by disrupting cellular processes and inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes structurally related peptides and their properties:

Compound Name CAS Number Sequence/Motif Molecular Weight (g/mol) Solubility Primary Applications References
H-Pro-Phe-Lys-OH 40204-88-4 Pro-Phe-Lys 390.48 DMSO Proline supplementation in E. coli
H-Ala-Phe-Pro-OH 34327-70-3 Ala-Phe-Pro 333.38 DMSO Biochemical research
H-Pro-Phe-Gly-Lys-OH 143547-77-7 Pro-Phe-Gly-Lys 453.52 Not specified Research (exact use unclear)
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ 352017-71-1 Ala-Tyr-Pro-Gly-Lys-Phe 688.78 Not specified Laboratory biochemical studies
Boc-Leu-Phe-Pro-OH 57225-09-9 Boc-Leu-Phe-Pro 475.59 Organic solvents Peptide synthesis intermediate
H-Pro-Gln-Phe-Tyr-OH 787539-66-6 Pro-Gln-Phe-Tyr 565.60 Not specified Pharmaceutical and skincare research
This compound
  • Role in Microbial Studies: Essential for culturing Pro-auxotrophic E. coli strains, enabling studies on amino acid metabolism and bacterial growth .
  • Stability Considerations : Requires storage at -20°C and avoidance of freeze-thaw cycles to maintain efficacy .
H-Ala-Phe-Pro-OH
  • Structural Simplicity : Shorter peptide (tripeptide) with similar residues (Phe, Pro) but lacks lysine. Used in general biochemical assays due to its stability in DMSO .
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂
  • Extended Sequence: Contains six residues, including Tyr and Gly, which may influence receptor binding or enzymatic interactions. Classified as non-hazardous but requires caution due to incomplete toxicological data .
Boc-Leu-Phe-Pro-OH
  • Synthetic Utility : The Boc (tert-butyloxycarbonyl) protecting group enhances stability during solid-phase peptide synthesis. Widely used to construct larger peptides or modified sequences .
H-Pro-Gln-Phe-Tyr-OH
  • Pharmaceutical Potential: Contains Gln and Tyr, residues often implicated in bioactive peptides. Investigated for applications in drug development and skincare formulations .

Purity and Regulatory Considerations

  • This compound : High purity (>98%) ensures reliability in sensitive microbial assays .

Biological Activity

H-Pro-Phe-Lys-OH, a tripeptide composed of proline (Pro), phenylalanine (Phe), and lysine (Lys), exhibits a range of biological activities that make it a subject of interest in various fields including biochemistry, pharmacology, and medicine. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Synthesis Methods:
this compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain. The process begins with the attachment of lysine to a solid resin, followed by the addition of proline and phenylalanine through coupling reactions using carbodiimides as reagents.

Chemical Reactions:
The compound can undergo various chemical modifications:

  • Oxidation: Can lead to the formation of disulfide bonds if cysteine residues are present.
  • Reduction: Breaks disulfide bonds.
  • Substitution: Amino acid residues can be substituted to create analogs with different properties.

Biological Mechanisms

Mechanism of Action:
this compound interacts with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity or bind to receptors, triggering downstream signaling pathways. For instance, it has been noted for its potential to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

Recent investigations have shown that cyclic analogs of this compound can exert cytotoxic effects on melanoma cells. For example, cyclic peptides derived from similar structures have demonstrated significant reductions in cell viability at concentrations as low as 10 µM .

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on the antimicrobial resistance of Streptococcus pyogenes showed that peptides like this compound could inhibit bacterial growth effectively. This research underscores the importance of peptide-based therapies in combating resistant strains .
  • Cytotoxic Effects:
    In a comparative study on cyclic versus linear peptides, cyclic derivatives of this compound exhibited superior cytotoxicity against melanoma cell lines compared to their linear counterparts. The cyclic structure enhances biological activity due to improved stability and receptor binding affinity .

Data Tables

Biological Activity Effect Concentration Reference
AntimicrobialInhibition of bacterial growthVaries
CytotoxicReduction in cell viability10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-Phe-Lys-OH
Reactant of Route 2
H-Pro-Phe-Lys-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.